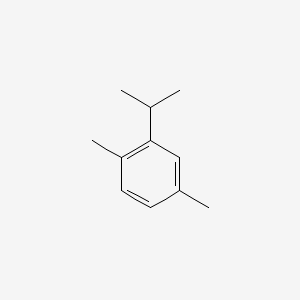Cumene, 2,5-dimethyl-
CAS No.: 4132-72-3
Cat. No.: VC18526263
Molecular Formula: C11H16
Molecular Weight: 148.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4132-72-3 |
|---|---|
| Molecular Formula | C11H16 |
| Molecular Weight | 148.24 g/mol |
| IUPAC Name | 1,4-dimethyl-2-propan-2-ylbenzene |
| Standard InChI | InChI=1S/C11H16/c1-8(2)11-7-9(3)5-6-10(11)4/h5-8H,1-4H3 |
| Standard InChI Key | CLSBTDGUHSQYTO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzene core with three substituents:
The IUPAC name, 1,4-dimethyl-2-(1-methylethyl)benzene, reflects this arrangement. The structural formula is represented as:
Key Structural Data:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 4132-72-3 | |
| InChIKey | CLSBTDGUHSQYTO-UHFFFAOYSA-N | |
| SMILES | CC1=CC(=C(C=C1)C)C(C)C |
Physical and Thermodynamic Properties
Fundamental Properties
Experimental and calculated physical properties include:
| Property | Value | Conditions | Source |
|---|---|---|---|
| Boiling Point | 70–72 °C | 7 Torr | |
| Density | 0.8739 g/cm³ | 20 °C | |
| Melting Point | Not reported | – | – |
| Vapor Pressure | 1.33–202.63 kPa | 348.19–503.25 K | |
| LogP (Octanol-Water) | 3.427 | – |
Thermodynamic Parameters
| Parameter | Value (kJ/mol) | Source |
|---|---|---|
| ΔfG° (Formation) | 132.45 | |
| ΔfH° (Gas Phase) | -62.06 | |
| ΔvapH° (Vaporization) | 43.29 |
Chemical Reactivity and Applications
Oxidation Reactions
Like cumene (isopropylbenzene), 2,5-dimethylcumene undergoes oxidation to form hydroperoxides, which are precursors for phenol and acetone production . Radical-mediated decomposition pathways have been observed in similar compounds, yielding alkyl and alkoxyl radicals .
| Parameter | Value | Source |
|---|---|---|
| GHS Hazard Statements | H226, H304, H335, H411 | |
| NFPA Rating | Health: 2, Flammability: 2 |
Environmental Impact and Remediation
Environmental Persistence
-
Biodegradability: Expected to follow pathways similar to cumene, with aerobic degradation via dioxygenase enzymes .
-
Groundwater Contamination: Low solubility (0.05 g/L) suggests limited mobility, but persistent in hydrophobic environments .
Remediation Strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume